molecular formula C6HBr4N3 B1684666 4,5,6,7-Tetrabromobenzotriazole CAS No. 17374-26-4

4,5,6,7-Tetrabromobenzotriazole

Cat. No.: B1684666
CAS No.: 17374-26-4
M. Wt: 434.71 g/mol
InChI Key: OMZYUVOATZSGJY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrabromobenzotriazole is a selective inhibitor of protein kinase CK2 . It binds to the Val66 residue of casein kinase-2 and inhibits the binding of ATP/GTP . This interaction with casein kinase-2 plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces caspase-dependent apoptosis and degrades hematopoietic lineage cell-specific protein 1 in Jurkat cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the Val66 residue of casein kinase-2, inhibiting the binding of ATP/GTP . This interaction leads to changes in the activity of the enzyme and impacts gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

Chemical Reactions Analysis

Tetrabromo-2-Benzotriazole undergoes various chemical reactions, including:

Scientific Research Applications

Tetrabromo-2-Benzotriazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tetrabromo-2-Benzotriazole is unique among benzotriazole derivatives due to its high potency as a casein kinase II inhibitor. Similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and inhibitory potency.

Properties

IUPAC Name

4,5,6,7-tetrabromo-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZYUVOATZSGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NNN=C2C(=C1Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274322
Record name 4,5,6,7-Tetrabromo-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17374-26-4
Record name 4,5,6,7-Tetrabromobenzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017374264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17374-26-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6,7-Tetrabromo-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: TBBt is a potent and selective inhibitor of protein kinase CK2 (formerly casein kinase 2). [, , , , , , , , , ] It binds to the ATP binding site of CK2, competing with ATP and preventing the phosphorylation of CK2 substrates. [, , , ] This inhibition of CK2 activity can lead to a variety of downstream effects, depending on the cell type and context. Some of the reported effects include:

  • Induction of apoptosis: TBBt has been shown to induce apoptosis in various cancer cell lines, including prostate cancer, lung cancer, and leukemia cells. [, , , , , , ]
  • Inhibition of cell proliferation and migration: TBBt can suppress the proliferation and migration of various cancer cells, including thyroid papillary carcinoma cells. [, ]
  • Modulation of signal transduction pathways: TBBt can affect the activity of various signaling pathways, including the PI3K/Akt pathway, the Wnt/β-catenin pathway, and the MAPK pathway. [, , , , ]
  • Sensitization to other therapies: TBBt can enhance the efficacy of other anti-cancer therapies, such as TRAIL and UV radiation. [, ]

ANone:

  • Spectroscopic data: Detailed spectroscopic data for TBBt can be found in the literature. []

A: TBBt is primarily known as an inhibitor of protein kinase CK2 and does not possess inherent catalytic properties. [, , , , , , , , , ] Its main application stems from its ability to selectively inhibit CK2 activity, making it a valuable tool for studying CK2 function in various cellular processes.

A: Yes, computational chemistry and modeling techniques have been employed to study TBBt. [, , ]

  • Molecular docking studies: Docking studies have been performed to understand the binding mode of TBBt to the ATP binding site of CK2 and to design novel CK2 inhibitors. [, ]
  • QSAR models: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the physicochemical properties of TBBt and its analogues with their inhibitory activity against CK2. [] These models can help predict the activity of novel CK2 inhibitors.

A: SAR studies have shown that the four bromine atoms of TBBt are crucial for its inhibitory activity against CK2. [, , ]

  • Halogenation: Replacing the bromine atoms with other halogens, such as chlorine, significantly reduces the inhibitory potency. [, ]
  • C5-substitution: Introducing various substituents at the C5 position of the benzotriazole ring can modulate the activity and selectivity of TBBt. [] For example, hydrophobic substituents generally enhance activity, while hydrophilic substituents may decrease it.
  • N-substitution: Replacing the N2 nitrogen with a carbon atom and attaching various polar functions can improve inhibitory properties. []

ANone: Detailed information regarding the ADME profile and in vivo PK/PD of TBBt is limited in the provided research. Further studies are required to assess its potential as a therapeutic agent fully.

ANone: TBBt has demonstrated promising in vitro and in vivo efficacy in preclinical studies:

  • In vitro studies: TBBt inhibits the growth, induces apoptosis, and sensitizes various cancer cell lines to other therapies. [, , , , , , , ]
  • Animal models: TBBt reduces tumor growth in xenograft models and reverses pain hypersensitivity in models of chronic pain. [, ]

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